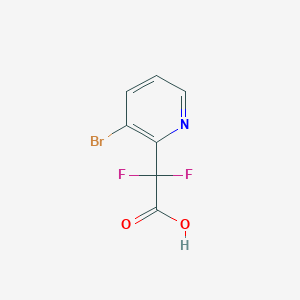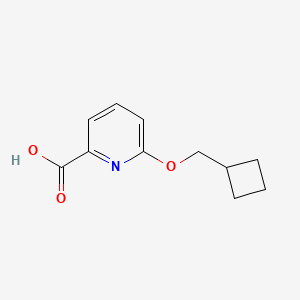![molecular formula C9H13ClFN B1391708 [3-(3-Fluorophenyl)propyl]amine hydrochloride CAS No. 104774-91-6](/img/structure/B1391708.png)
[3-(3-Fluorophenyl)propyl]amine hydrochloride
Overview
Description
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 104774-91-6 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 3-(3-fluorophenyl)-1-propanamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[3-(3-Fluorophenyl)propyl]amine hydrochloride” is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(3-Fluorophenyl)propyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 189.66 . The compound’s InChI code is 1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H .Scientific Research Applications
Synthesis and Antibacterial Activity : A study by Arutyunyan et al. (2012) involved the synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. These compounds demonstrated significant antibacterial activity, although they did not effectively neutralize superoxide radicals (Arutyunyan et al., 2012).
Antibacterial and Antioxidant Properties : Another study by the same group of researchers reported on the synthesis, antibacterial, and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, which are derived from a similar process. Some compounds in this study showed high antibacterial activity (Arutyunyan et al., 2012).
Synthesis and Antibacterial Activity of Derivatives : Arutyunyan et al. (2017) synthesized derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which exhibited high antibacterial activity. This indicates the potential of these compounds in developing antibacterial agents (Arutyunyan et al., 2017).
Antidepressive Activity : A study by Tao Yuan (2012) focused on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its antidepressant activities. The compound showed promising results in antidepressant activity tests using mice (Yuan, 2012).
Amide Formation in Bioconjugation : A study by Nakajima and Ikada (1995) investigated the mechanism of amide formation using carbodiimide in aqueous media. This research is relevant for understanding the chemical reactions involving compounds like [3-(3-Fluorophenyl)propyl]amine hydrochloride in bioconjugation processes (Nakajima & Ikada, 1995).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXQOAFVIWSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
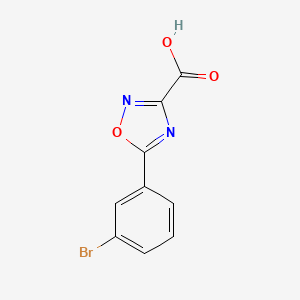
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
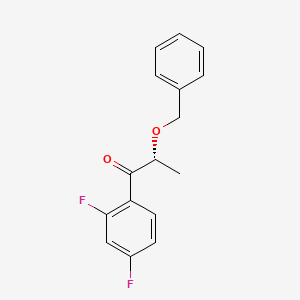
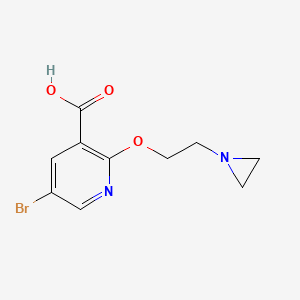
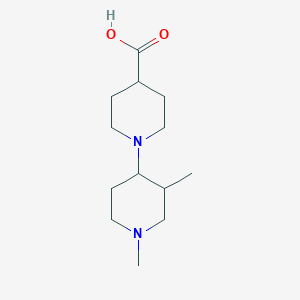
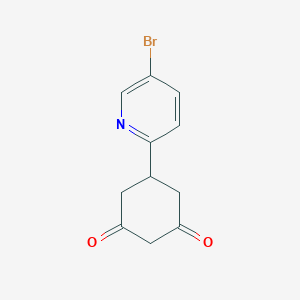
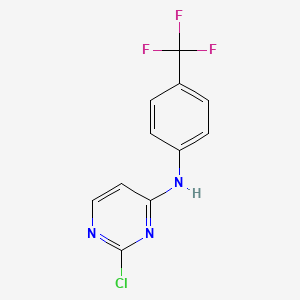
![3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1391645.png)
